molecular formula C16H18N2O3S B4048697 N-[4-(aminosulfonyl)-2-methylphenyl]-2-phenylpropanamide

N-[4-(aminosulfonyl)-2-methylphenyl]-2-phenylpropanamide

Cat. No.: B4048697
M. Wt: 318.4 g/mol
InChI Key: GZGUVVBURPWQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)-2-methylphenyl]-2-phenylpropanamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.10381361 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantiomeric Separation

A study focused on the enantiomeric separation of a growth hormone secretagogue, highlighting the use of capillary zone electrophoresis (CZE) for separating the R- and S-enantiomers of a similar compound. This process involves optimizing buffer constituent concentrations and temperature, indicating the potential for precise separation techniques in pharmaceutical research (Zhou et al., 1997).

Biocatalysis in Drug Metabolism

Another study demonstrated the application of microbial-based biocatalysis for producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, suggesting the utility of biocatalysis in generating metabolites for further pharmaceutical studies (Zmijewski et al., 2006).

Desalination and Water Treatment

Research on the synthesis and desalination study of composite nanofiltration (NF) membranes incorporating novel polyamides indicates the application of such compounds in improving water purification technologies. These membranes exhibited significant salt rejection capabilities and antifouling properties, showcasing the potential in environmental engineering and water treatment (Padaki et al., 2013).

Antimicrobial Applications

A study aimed at synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety for antimicrobial use presented several derivatives with promising antibacterial and antifungal activities. This research underscores the compound's relevance in developing new antimicrobial agents (Darwish et al., 2014).

Prodrug Development

Exploration into water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs indicates the pharmaceutical application of these compounds in enhancing drug solubility and efficacy, providing insights into drug formulation and development (Larsen et al., 1988).

Properties

IUPAC Name

N-(2-methyl-4-sulfamoylphenyl)-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-10-14(22(17,20)21)8-9-15(11)18-16(19)12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGUVVBURPWQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.